3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide
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Overview
Description
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidoindazole core, a fluorine atom, and a pyridine moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoindazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine atom: This step often involves fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyridine moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile: An intermediate used in the synthesis of phthalazinone scaffolds.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar boron-containing structure.
Uniqueness
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide is unique due to its combination of a fluorinated pyrimidoindazole core and a pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20FN5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C21H20FN5O2/c1-13-15(5-6-18(28)24-12-9-14-7-10-23-11-8-14)21(29)27-20(25-13)19-16(22)3-2-4-17(19)26-27/h2-4,7-8,10-11,26H,5-6,9,12H2,1H3,(H,24,28) |
InChI Key |
WFIOLPKKOSLEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
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